2-(Butylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
2-(Butylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a butylthio group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using a butylthiol reagent and a suitable leaving group on the pyrimidine ring.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a borylation reaction using a boronic acid or ester reagent under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Palladium catalysts, aryl or vinyl halides, base (e.g., potassium carbonate).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Biaryl or vinyl-pyrimidine derivatives.
Scientific Research Applications
2-(Butylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(Butylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its application. In cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed processes. The butylthio group can influence the reactivity and stability of the compound, while the pyrimidine ring can interact with various molecular targets in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Butylthio)-5-bromopyrimidine: Similar structure but with a bromine atom instead of the dioxaborolane moiety.
2-(Butylthio)-5-iodopyrimidine: Similar structure but with an iodine atom instead of the dioxaborolane moiety.
2-(Butylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar structure but with a benzene ring instead of the pyrimidine ring.
Uniqueness
2-(Butylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the combination of the pyrimidine ring, butylthio group, and dioxaborolane moiety. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-butylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2S/c1-6-7-8-20-12-16-9-11(10-17-12)15-18-13(2,3)14(4,5)19-15/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQSDNPTGRKHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)SCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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